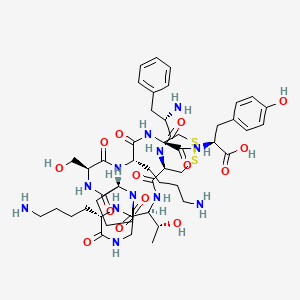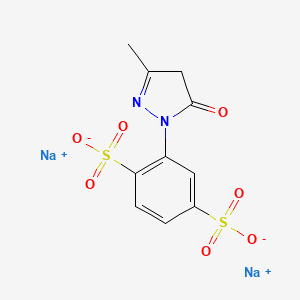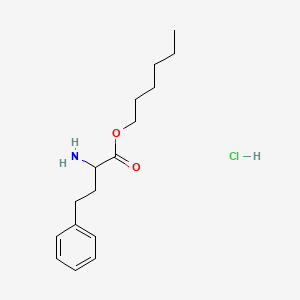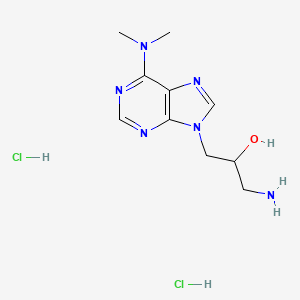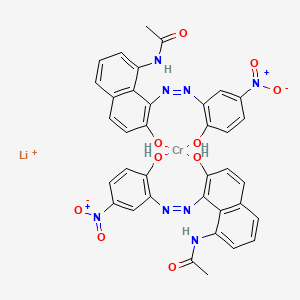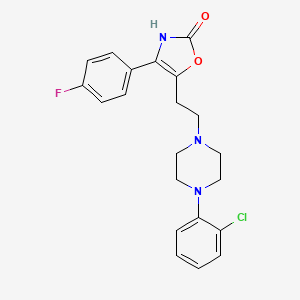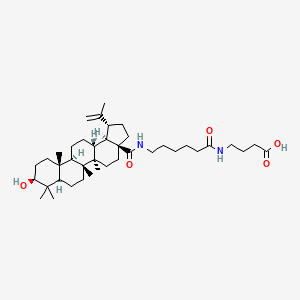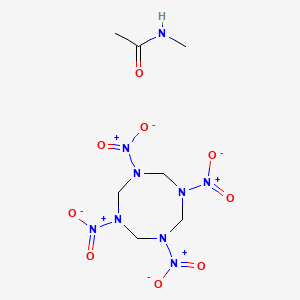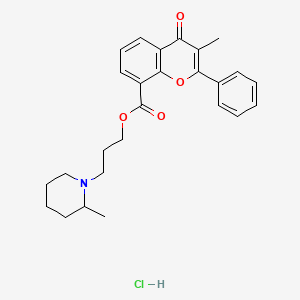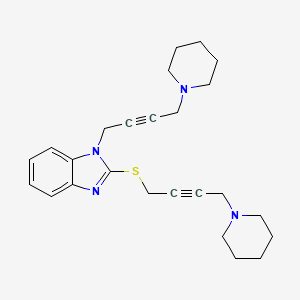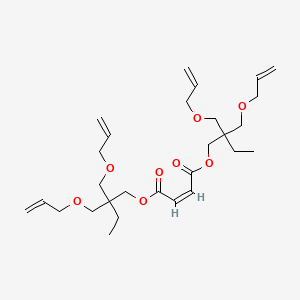
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile is an organic compound with a complex structure that includes a hydrazino group, a phenyl ring, and a nitrile group
Vorbereitungsmethoden
The synthesis of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyl-1-phenylhydrazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming new compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its hydrazino group is particularly useful in forming covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes. The nitrile group also plays a role in its reactivity, allowing it to participate in various chemical reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile include:
2,2-Dimethyl-1-phenylhydrazine: This compound shares the hydrazino and phenyl groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2,2-Dimethyl-1-phenylhydrazino)propionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
2,2-Dimethyl-1-phenylhydrazine hydrochloride: This salt form of the compound is more soluble in water and can be used in different types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
96804-19-2 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylurea |
InChI |
InChI=1S/C12H16N4O/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
KLNDIUJPKPABHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCC#N)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



